1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone

Description

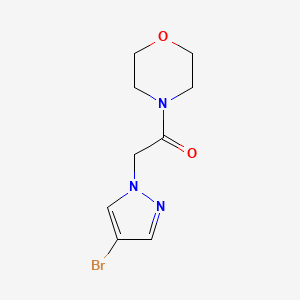

1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone is a heterocyclic compound featuring a morpholine ring (a six-membered ring containing one oxygen and one nitrogen atom) linked via an ethanone group to a 4-bromo-substituted pyrazole moiety. The bromine atom at the pyrazole’s 4-position enhances lipophilicity, while the morpholine ring contributes to solubility through hydrogen bonding .

Properties

IUPAC Name |

2-(4-bromopyrazol-1-yl)-1-morpholin-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN3O2/c10-8-5-11-13(6-8)7-9(14)12-1-3-15-4-2-12/h5-6H,1-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUTSKBKNYMTFJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CN2C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40677538 | |

| Record name | 2-(4-Bromo-1H-pyrazol-1-yl)-1-(morpholin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1178206-51-3 | |

| Record name | 2-(4-Bromo-1H-pyrazol-1-yl)-1-(morpholin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone, a compound with the molecular formula CHBrNO, has garnered attention for its potential biological activities. This article explores its pharmacological properties, synthesis, and relevant case studies that highlight its efficacy in various biological applications.

Chemical Structure and Properties

The compound features a morpholine ring and a bromo-substituted pyrazole moiety, which are known to contribute to its biological activity. The presence of these functional groups enhances its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHBrNO |

| Molecular Weight | 260.11 g/mol |

| CAS Number | 46942174 |

| SMILES | Brc1cnn(CC(=O)N2CCOCC2)c1 |

Antimicrobial Properties

Research has indicated that pyrazole derivatives exhibit significant antimicrobial activities. In vitro tests have shown that compounds similar to this compound demonstrate potent effects against various bacterial strains. For instance, studies have reported minimum inhibitory concentration (MIC) values indicating effective bacterial inhibition, particularly against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Activity

Compounds within the pyrazole class have also been evaluated for anti-inflammatory effects. Some derivatives have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential therapeutic use in inflammatory conditions .

Anticancer Potential

The anticancer activity of pyrazole derivatives has been a focal point of research. Several studies have demonstrated that these compounds can induce apoptosis in cancer cell lines, potentially through mechanisms involving the modulation of apoptotic pathways . For instance, derivatives similar to this compound have been tested for their cytotoxic effects on leukemia cells, showing significant promise as anticancer agents.

Study 1: Antimicrobial Efficacy

In a study examining various pyrazole derivatives, it was found that certain compounds exhibited MIC values as low as 0.22 μg/mL against pathogenic bacteria. This highlights the potential of this compound as an antimicrobial agent .

Study 2: Anti-inflammatory Mechanism

A series of synthesized pyrazole derivatives were tested for their ability to inhibit inflammatory markers in vitro. The results indicated that these compounds could significantly reduce TNF-α levels, supporting their use in treating inflammatory diseases .

Study 3: Anticancer Activity

Research focused on the cytotoxic effects of pyrazole compounds in cancer cell lines demonstrated that several derivatives could induce cell death through apoptosis. The findings suggest that the structure of this compound may be conducive to similar effects .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity :

Research has indicated that pyrazole derivatives, including 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines, providing a basis for developing new anticancer agents .

Antimicrobial Properties :

This compound has been evaluated for its antimicrobial activity against several bacterial strains. Its structural features contribute to its effectiveness as a potential antimicrobial agent, making it a candidate for further development in treating infectious diseases .

Pharmacology

Enzyme Inhibition :

The compound has been studied for its ability to inhibit specific enzymes that are crucial in disease pathways. For example, it may interact with enzymes involved in cancer metabolism or bacterial resistance mechanisms, offering insights into new therapeutic strategies .

Neuropharmacological Effects :

Preliminary studies suggest potential neuropharmacological effects of this compound, indicating that it could influence neurotransmitter systems. This opens avenues for research into treatments for neurological disorders .

Material Science

Synthesis of Novel Materials :

The unique structure of this compound allows it to be used as a building block in the synthesis of novel materials. These materials may have applications in electronics or photonics due to their electronic properties .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various pyrazole derivatives, including this compound. The results demonstrated a significant reduction in tumor growth in xenograft models, suggesting its potential as a lead compound for further development .

Case Study 2: Antimicrobial Testing

In a comparative study on antimicrobial agents, this compound showed promising results against multi-drug resistant strains of E. coli and Staphylococcus aureus. The study highlighted its mechanism of action and suggested modifications to enhance efficacy .

Comparison with Similar Compounds

Structural Analogues with Pyrazole and Morpholine Moieties

Compound A : 2-(4-Amino-1H-pyrazol-1-yl)-1-(2,6-dimethylmorpholin-4-yl)ethan-1-one (CAS 1156075-58-9)

- Key Differences: The morpholine ring is substituted with 2,6-dimethyl groups, increasing steric hindrance and altering solubility. The pyrazole has an amino group (-NH₂) at the 4-position instead of bromine.

- Impact: The amino group enhances polarity and hydrogen-bonding capacity, improving aqueous solubility compared to the bromo substituent in the target compound.

Compound B : 1-(3ʹ-(1-(2-Morpholinoethyl)-1H-pyrazol-3-yl)biphenyl-3-yl)ethanone (LRH-1 Antagonist)

- Key Differences: A biphenyl system replaces the single pyrazole ring. Morpholine is connected via an ethyl linker rather than directly to the ethanone.

- Impact: The extended structure increases molecular weight (MW ≈ 400–450 g/mol) and lipophilicity, likely enhancing membrane permeability.

Analogues with Halogenated Pyrazole/Ethanone Cores

Compound C : 2-Bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone

- Key Differences :

- Triazole replaces pyrazole, introducing an additional nitrogen atom.

- A 4-bromophenyl group is attached to the triazole.

- Impact :

Compound D : 1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one

- Key Differences :

- Morpholine is absent; replaced by a 4-chlorophenyl group.

- Pyrazole has a methyl substituent instead of bromine.

- Impact :

Thio-Morpholine and Sulfur-Containing Analogues

Compound E : 1-(4-Methylphenyl)-2-(4-morpholinyl)-2-thioxo-ethanone

- Key Differences :

- A thioxo (C=S) group replaces the carbonyl oxygen in morpholine.

- A 4-methylphenyl group substitutes the pyrazole.

- Impact :

- Thioxo group increases electron density, altering reactivity toward nucleophiles.

- Methylphenyl enhances hydrophobicity (logP ≈ 2.5–3.0), reducing solubility .

Preparation Methods

Bromination of Pyrazole

- The pyrazole precursor is brominated using N-bromosuccinimide (NBS) in N,N-dimethylformamide (DMF) at low temperatures (0°C) to selectively introduce the bromine atom at the 4-position of the pyrazole ring.

- This reaction yields the 4-bromo-pyrazole intermediate with high regioselectivity and yield.

Protection of Pyrazole Nitrogen

- To control regioselectivity in subsequent reactions, the pyrazole nitrogen is protected using a 2-(trimethylsilyl)ethoxymethyl (SEM) chloride group in the presence of cesium carbonate (Cs2CO3) in DMF at room temperature.

- This protection step results in a mixture of regioisomers, which can be separated chromatographically.

- The SEM group is stable under various reaction conditions and can be removed later using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).

Formation of the Ethanone Linkage

- The key intermediate for the ethanone linkage is prepared by a nucleophilic displacement reaction where the sulfone group on the pyrazole ring is replaced by the morpholine moiety or its precursor.

- Alternatively, the ethanone functionality can be introduced via reaction of an appropriate acyl chloride or ketone intermediate with morpholine under basic conditions.

Palladium-Catalyzed Cross-Coupling

- The coupling of the morpholine-containing fragment with the bromopyrazole intermediate is often facilitated by palladium catalysts such as Pd(dba)2 or PdCl2(PPh3)2 .

- Boronic acid or boronate esters of the morpholine derivative are used as coupling partners.

- Typical reaction conditions include the use of bases like K3PO4 or Na2CO3 , solvents such as dioxane or dimethoxyethane (DME), and heating at reflux or elevated temperatures (e.g., 80°C).

- After coupling, the SEM protecting group is removed to yield the target compound.

Representative Reaction Conditions and Reagents

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Bromination | NBS, DMF, 0°C | Introduce bromine at pyrazole 4-position |

| Protection of pyrazole N | SEMCl, Cs2CO3, DMF, r.t. | Protect pyrazole nitrogen |

| Nucleophilic displacement | Morpholine, base (e.g., K2CO3), solvent (THF/DMF) | Attach morpholine moiety |

| Cross-coupling | Pd(dba)2 or PdCl2(PPh3)2, K3PO4 or Na2CO3, dioxane/DME, reflux or 80°C | Couple pyrazole and morpholine fragments |

| Deprotection | TBAF, THF, room temperature | Remove SEM protecting group |

Notes on Regioselectivity and Isomer Separation

- The protection step with SEMCl yields regioisomeric mixtures (e.g., 1:1.4 ratio), necessitating chromatographic separation to isolate the desired isomer.

- N-alkylation reactions under basic conditions also produce regioisomeric mixtures where the N2-isomer is typically the major product.

- Careful chromatographic techniques are essential to purify the target compound.

Summary Table of Key Synthetic Steps

| Synthetic Step | Starting Material | Reagents/Conditions | Product/Intermediate | Yield/Notes |

|---|---|---|---|---|

| Bromination | Pyrazole derivative | NBS, DMF, 0°C | 4-Bromo-pyrazole | High regioselectivity |

| Nitrogen protection | 4-Bromo-pyrazole | SEMCl, Cs2CO3, DMF, r.t. | SEM-protected pyrazole (regioisomers) | Requires chromatographic separation |

| Nucleophilic substitution | SEM-protected pyrazole | Morpholine, K2CO3, DMF/THF, r.t. to 50°C | Morpholinyl-pyrazole intermediate | Moderate to good yields |

| Palladium-catalyzed coupling | Morpholinyl boronate + bromo-pyrazole | Pd(dba)2 or PdCl2(PPh3)2, base, dioxane/DME, reflux | Coupled product | High yields (up to 96%) |

| Deprotection | Coupled SEM-protected intermediate | TBAF, THF, r.t. | 1-(4-Morpholinyl)-2-(4-bromo-1H-pyrazol-1-yl)ethanone | Pure final compound |

Research Findings and Optimization

- The synthetic routes have been optimized for regioselectivity and yield by adjusting protection strategies and reaction conditions.

- The use of SEM protection is crucial to avoid unwanted side reactions and to facilitate selective functionalization.

- Palladium-catalyzed cross-coupling reactions are highly efficient for assembling the final compound.

- The compound shows potential for further derivatization, as demonstrated in structure-activity relationship studies targeting ALK2 inhibition.

Q & A

Q. Table 1: Key Spectroscopic Data for Structural Validation

| Technique | Expected Signal/Value | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 3.70–3.85 (m, 8H, morpholine) | |

| ¹³C NMR | δ 167.5 (C=O), δ 105.2 (C-Br) | |

| HRMS (ESI+) | m/z 315.02 [M+H]⁺ (C₁₀H₁₄BrN₃O₂⁺) | |

| FT-IR | 1705 cm⁻¹ (C=O stretch) |

Q. Table 2: Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Maximizes SN2 rate |

| Solvent | DMF or DMSO | Enhances solubility |

| Catalyst | K₂CO₃ | 85–92% yield |

| Reaction Time | 12–16 h | Reduces byproducts |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.